molecular formula C4H7N5O2 B2823438 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea CAS No. 1182358-62-8

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea

Cat. No.: B2823438
CAS No.: 1182358-62-8
M. Wt: 157.133
InChI Key: SXYBOFXHNNOCEJ-UHFFFAOYSA-N
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Description

“3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The compound was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadizaole rings, were synthesized and fully characterized .


Molecular Structure Analysis

The molecular structure of the compound was fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis . The structures of compounds were further confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . This resulted in the formation of N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .


Physical and Chemical Properties Analysis

The compound has moderate thermal stabilities (172–246 °C, except for 3 159 °C) as determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . It is also insensitive towards impact (≥40.1 J) and friction (≥360 N) which were measured by standardized impact and friction tests .

Scientific Research Applications

Antifilarial Agents

One of the earliest recognized applications of urea derivatives was in the synthesis of potential antifilarial agents. Compounds were synthesized by reacting appropriate isocyanates with 2-amino-5-benzoylbenzimidazole or by reacting methyl (5-benzoylbenzimidazol-2-yl)carbamate with various amines, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii (Ram et al., 1984).

Synthesis of Heterocyclic Systems

Research has expanded into synthesizing compounds that incorporate both thiazolidine and 1,3,4-oxadiazole heterocyclic systems. A novel synthesis route was developed, featuring multicomponent reactions under mild conditions, showcasing the compound's potential in subsequent reactions and its compatibility with many functional groups (Brockmeyer et al., 2014).

New Heterocycles from Substituted Amides

The reaction of certain N-hydroxy-N-methyl-N'-aryl ureas with thionyl chloride led to the creation of new heterocycles, 1,2,3,5-oxathiadiazolin-4-one 2-oxides. This synthesis demonstrated the structural specificity required for successful heterocycle formation, highlighting the nuanced interplay of substituents affecting the reaction outcomes (Chupp et al., 1975).

Biologically Active Compounds

The potential biological activities of urea, thiourea, and 1,2,4-oxadiazole compounds have been explored due to their anti-inflammatory, antiviral, analgesic, and antimicrobial activities among others. A study provided a series of compounds containing both 1,2,4-oxadiazole and urea/thiourea moiety, showcasing efficient synthesis methods and characterizing these compounds through various techniques (Ölmez & Waseer, 2020).

Insensitive Energetic Materials

Further expanding the scope of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea, its derivatives have been synthesized and characterized for use as insensitive energetic materials. These compounds, combining 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and were found to be insensitive towards impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).

Properties

IUPAC Name

1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYBOFXHNNOCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182358-62-8
Record name 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea
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